molecular formula C20H21NO3 B591506 RCS-4 M9 metabolite CAS No. 1630022-96-6

RCS-4 M9 metabolite

Cat. No. B591506
CAS RN: 1630022-96-6
M. Wt: 323.4
InChI Key: JXSIBZRVKUYYOZ-UHFFFAOYSA-N
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Description

RCS-4 M9 metabolite is an expected metabolite of RCS-4, a synthetic cannabinoid (CB) that has been detected in herbal mixtures . It is characterized by hydroxylation on both the alkyl and phenyl groups .


Synthesis Analysis

The synthesis of this compound involves various biotransformations. The most common biotransformation is O-demethylation, which generates the major metabolite . Other transformations include hydroxylation with or without demethylation, carboxylation, and dealkylation followed by glucuronidation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H21NO3 . The structure includes both alkyl and phenyl groups that undergo hydroxylation .


Chemical Reactions Analysis

The chemical reactions involved in the metabolism of RCS-4 include hydroxylation, demethylation, carboxylation, and dealkylation . These reactions lead to the formation of 18 different metabolites of RCS-4, many of which have not been reported before .

Scientific Research Applications

Metabolite Identification and Profiling

RCS-4, a synthetic indole-derived cannabimimetic, has been the subject of various studies focusing on its metabolites. One significant study identified a series of RCS-4 metabolites in urine samples from individuals showing symptoms of drug intoxication. These metabolites were products of various biochemical processes such as hydroxylation, oxidation, and O-demethylation (Kavanagh et al., 2012). Another study developed a metabolic scheme of RCS-4 using human hepatocytes, highlighting the importance of metabolite identification for detecting RCS-4 consumption in clinical and forensic investigations (Gandhi et al., 2014).

Metabolomics in Cancer Research

The field of metabolomics, including the study of metabolites like RCS-4 M9, has shown significant promise in cancer research. For instance, a review on renal cell carcinoma emphasized the role of metabolomic approaches in identifying biomarkers for early diagnosis and prognosis (Rodrigues et al., 2017). Another study on GABAAα2,3 receptor modulator AZD7325, which involves metabolic processes similar to those of RCS-4 M9, provided insights into the late-occurring and long-circulating metabolites, relevant to safety testing in clinical trials (Gu et al., 2018).

Metabolic Profiling in Chronic Diseases

Reactive Carbonyl Species (RCS), which include metabolites like RCS-4 M9, are implicated in various chronic diseases. A comprehensive review highlighted the role of RCS in diseases like atherosclerosis, diabetes, and neurodegenerative diseases, emphasizing the need for in-depth study of these metabolites (Fuloria et al., 2020).

Methodological Advances in Metabolite Research

Studies have also focused on developing methodologies for identifying and classifying metabolites from herbal components, which can be applied to substances like RCS-4 M9. For instance, a study on Schisandra lignans extract employed advanced mass spectrometry techniques, which are relevant for RCS-4 M9 research (Liang et al., 2010).

Future Directions

The future directions in the study of RCS-4 M9 metabolite could involve further investigation into its metabolism and the identification of additional metabolites. The structural information and associated high-resolution mass spectra of these metabolites can be employed for developing clinical and forensic laboratory RCS-4 urine screening methods .

Biochemical Analysis

Biochemical Properties

The RCS-4 M9 metabolite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is characterized by hydroxylation on both the alkyl and phenyl groups .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The this compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

This product is intended for research and forensic purposes .

properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13-14,22-23H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSIBZRVKUYYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043151
Record name [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1630022-96-6
Record name [1-(4-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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